Nonylphosphonic acid
Overview
Description
Nonylphosphonic acid is an organophosphorus compound with the molecular formula C9H21O3P. It is characterized by a phosphonic acid group attached to a nonyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonylphosphonic acid can be synthesized through several methods. One common method involves the reaction of 1-bromononane with potassium hydroxide and phosphorus in the presence of cetyltrimethylammonium bromide as a phase transfer catalyst. The reaction is carried out in a mixture of water and toluene at temperatures between 85°C and 90°C under an inert atmosphere for about 6 hours. The resulting product is then treated with nitric acid in water at 100°C to 110°C to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Nonylphosphonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield phosphinic acid derivatives.
Substitution: The compound can participate in substitution reactions where the nonyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Various alkyl or aryl phosphonic acids.
Scientific Research Applications
Nonylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive molecule.
Medicine: Research is ongoing into its potential as an anti-cancer agent and in the treatment of bone diseases.
Mechanism of Action
The mechanism by which nonylphosphonic acid exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to hydroxyapatite in bones, inhibiting bone resorption by osteoclasts. This makes it a potential candidate for treating bone-related diseases. The compound’s ability to form stable complexes with metal ions also underlies its use in industrial applications as a corrosion inhibitor .
Comparison with Similar Compounds
Nonylphosphonic acid can be compared with other phosphonic acids such as:
- Methylphosphonic acid
- Ethylphosphonic acid
- Butylphosphonic acid
Uniqueness: this compound is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to shorter-chain phosphonic acids. This longer chain enhances its hydrophobicity and ability to interact with lipid membranes, making it more effective in certain applications .
Properties
IUPAC Name |
nonylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3P/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGYSFJQGDOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4730-79-4 | |
Record name | Nonylphosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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